neurocatin
Description
Neurocatin is a compound that modulates protein phosphorylation in rat striatal synaptosomes. Its effects are concentration- and time-dependent, with a biphasic response:
- Low concentrations (≤7.5 ng/100 µl): Increase ³²P incorporation into synaptosomal proteins by up to 26% within 1 minute, mediated by extrasynaptosomal Ca²⁺ .
- High concentrations (>7.5 ng/100 µl): Reduce ³²P incorporation to ≤70% of control levels at 45 ng/100 µl. This inhibitory phase is calcium-independent .
this compound acts through plasma membrane receptors, as its effects are observed only in intact synaptosomes .
Properties
CAS No. |
129899-31-6 |
|---|---|
Molecular Formula |
C8H9BrClN |
Synonyms |
neurocatin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Neurocatin and Hypothetical Analogous Compounds
| Property | This compound | Typical Kinase Activators (e.g., CaMKII) | Calcium Chelators (e.g., EGTA) |
|---|---|---|---|
| Concentration Effect | Biphasic (activation ≤7.5 ng; inhibition >7.5 ng) | Monotonic activation with increasing dose | Linear inhibition proportional to dose |
| Calcium Dependency | Activation phase Ca²⁺-dependent; inhibition phase Ca²⁺-independent | Fully Ca²⁺-dependent | Directly binds and removes Ca²⁺ |
| Time to Max Effect | 1 minute | 5–10 minutes | Immediate (dependent on diffusion) |
| Receptor Involvement | Plasma membrane receptors required | Intracellular kinase activity | No receptor interaction |
Key Findings:
Biphasic Response: Unlike kinase activators or inhibitors with linear dose-response relationships, this compound exhibits a unique dual role—enhancing phosphorylation at low concentrations and suppressing it at higher doses . This contrasts with compounds like EGTA, which reduce phosphorylation monotonically by sequestering Ca²⁺ .
Mechanistic Divergence : this compound’s calcium-dependent activation phase aligns with Ca²⁺-sensitive kinases (e.g., CaMKII), but its calcium-independent inhibition distinguishes it from classical signaling modulators .
Receptor-Mediated Action : this compound requires intact synaptosomal membranes, suggesting extracellular receptor binding—a feature absent in intracellular kinase regulators .
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